![molecular formula C8H6BrNO2S2 B8405266 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole CAS No. 184040-76-4](/img/structure/B8405266.png)
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 3-bromothiophene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole typically involves the reaction of 3-bromothiophene-2-sulfonyl chloride with pyrrole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust and scalable catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfinyl or sulfide group, while the pyrrole ring can undergo oxidation to form pyrrole derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a boronic acid derivative.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation and Reduction Reactions: Sulfinyl or sulfide derivatives of the compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with protein active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorothiophene-2-sulfonyl)pyrrole
- N-(3-fluorothiophene-2-sulfonyl)pyrrole
- N-(3-iodothiophene-2-sulfonyl)pyrrole
Uniqueness
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
CAS No. |
184040-76-4 |
|---|---|
Molecular Formula |
C8H6BrNO2S2 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)sulfonylpyrrole |
InChI |
InChI=1S/C8H6BrNO2S2/c9-7-3-6-13-8(7)14(11,12)10-4-1-2-5-10/h1-6H |
InChI Key |
UVKZWBMMDITQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2-pyridinyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B8405195.png)
![[4-(4-Chlorophenyl)piperazine-1-sulfonyl]amine](/img/structure/B8405199.png)
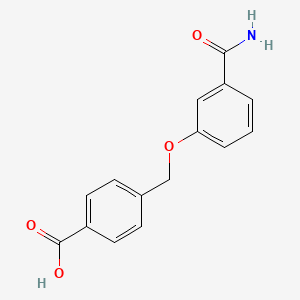

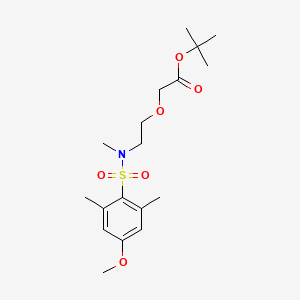

![3-[(3-Methylpyrrolidin-1-yl) methyl]phenol](/img/structure/B8405225.png)


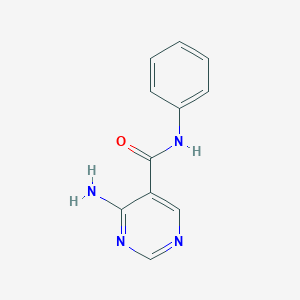
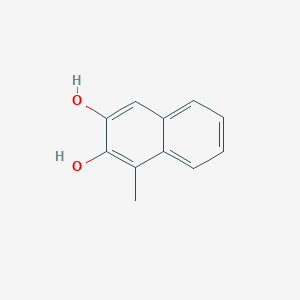
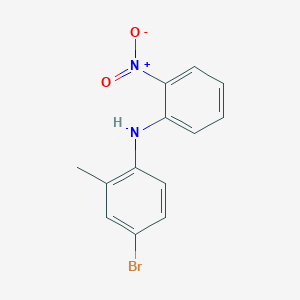
![8-(4-Piperidinyl)-8-azaspiro[4,5]decan-7,9-dione](/img/structure/B8405268.png)

